4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% (4-CFP-95) is an organic compound that is widely used in scientific research. It is a colorless crystalline solid with a molecular formula of C8H6ClNO2 and a molecular weight of 183.58 g/mol. 4-CFP-95 has a variety of applications in the laboratory, including synthesis, catalysis, and biological research.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is widely used in scientific research, particularly in the fields of organic synthesis and catalysis. It is used as a catalyst in the synthesis of a variety of organic compounds, including aldehydes, ketones, alcohols, and amines. It is also used as a reagent for the oxidation of primary and secondary alcohols, and for the protection of alcohols during the synthesis of other compounds. In addition, 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is used in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as an acid catalyst, promoting the reaction of the reactants. It is also believed to act as an oxidizing agent, promoting the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound can cause irritation to the skin, eyes, and respiratory system when it is inhaled or comes into contact with the skin. In addition, the compound may be toxic if ingested.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% in lab experiments include its low cost, ease of use, and high yield. It is also relatively non-toxic and does not produce any hazardous by-products. However, the compound is sensitive to light and air, and should be stored in a cool, dark place.
Future Directions
There are a number of potential future directions for the use of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its potential toxicity, and its potential applications in other fields. In addition, further research could be done into the synthesis of other compounds using 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% as a catalyst. Finally, research could be done into the use of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.
Synthesis Methods
4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-chloro-3-cyanophenol and formaldehyde. The reaction is carried out in aqueous solution in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic, and the yield of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is typically 95%.
properties
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,8,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUGIHIHDHXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685233 |
Source
|
Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-cyanophenyl)-2-formylphenol | |
CAS RN |
1261898-24-1 |
Source
|
Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.